molecular formula C10H13BrClN B11790667 (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride

(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B11790667
M. Wt: 262.57 g/mol
InChI Key: ILDBWPNFCRWOGV-SBSPUUFOSA-N
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Description

(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of (S)-3-(4-Bromophenyl)pyrrolidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield derivatives with different functional groups.

Scientific Research Applications

(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a key role in binding to these targets, while the pyrrolidine ring may influence the overall conformation and activity of the compound. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride include:

    1-(4-Bromophenyl)pyrrolidine: A compound with a similar structure but without the hydrochloride group.

    4-Bromophenyl 4-bromobenzoate: A compound with a bromophenyl group but different functional groups.

Uniqueness

This compound is unique due to its specific combination of the bromophenyl group and the pyrrolidine ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

(3S)-3-(4-bromophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m1./s1

InChI Key

ILDBWPNFCRWOGV-SBSPUUFOSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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